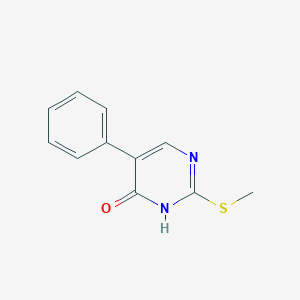
2-(Methylthio)-5-phenylpyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-5-phenylpyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position and a phenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-phenylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a pyrimidine derivative with a methylthio group. For example, the reaction of 2-chloro-5-phenylpyrimidine with sodium methylthiolate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding a desulfurized product.
Substitution: The phenyl group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Desulfurized pyrimidinone.
Substitution: Halogenated or nitrated pyrimidinone derivatives.
Applications De Recherche Scientifique
2-(Methylthio)-5-phenylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-5-phenylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(methylthio)-4(3H)-pyrimidinone: Lacks the phenyl group at the 5-position.
5-phenyl-4(3H)-pyrimidinone: Lacks the methylthio group at the 2-position.
2-(methylthio)-5-phenylpyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(Methylthio)-5-phenylpyrimidin-4(1H)-one is unique due to the presence of both the methylthio and phenyl groups on the pyrimidine ring. This combination of substituents can impart specific electronic and steric properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61044-90-4 |
|---|---|
Formule moléculaire |
C11H10N2OS |
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
2-methylsulfanyl-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-12-7-9(10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
DZXDCBAYZIHWGI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=O)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















